molecular formula C9H15IO B13084049 1-(Cyclopropylmethoxy)-2-iodocyclopentane

1-(Cyclopropylmethoxy)-2-iodocyclopentane

Cat. No.: B13084049
M. Wt: 266.12 g/mol
InChI Key: NKQNYVHVVCWWIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethoxy)-2-iodocyclopentane is an organic compound characterized by a cyclopentane ring substituted with a cyclopropylmethoxy group and an iodine atom. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of the iodine atom and the cyclopropylmethoxy group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(Cyclopropylmethoxy)-2-iodocyclopentane can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanol with cyclopropylmethyl bromide in the presence of a base to form cyclopropylmethoxycyclopentane. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield the final product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(Cyclopropylmethoxy)-2-iodocyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.

    Oxidation Reactions: The cyclopropylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to remove the iodine atom, forming cyclopropylmethoxycyclopentane, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Cyclopropylmethoxy)-2-iodocyclopentane has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound can be used as a probe to study biological processes involving iodine-containing compounds and their interactions with biomolecules.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-2-iodocyclopentane involves its interaction with molecular targets through its iodine atom and cyclopropylmethoxy group. The iodine atom can participate in halogen bonding and other non-covalent interactions, while the cyclopropylmethoxy group can influence the compound’s overall conformation and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

1-(Cyclopropylmethoxy)-2-iodocyclopentane can be compared with other similar compounds, such as:

    1-(Cyclopropylmethoxy)-2-bromocyclopentane: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and interaction profiles.

    1-(Cyclopropylmethoxy)-2-chlorocyclopentane: Contains a chlorine atom, which imparts different chemical properties compared to iodine.

    1-(Cyclopropylmethoxy)-2-fluorocyclopentane: The presence of a fluorine atom results in distinct electronic and steric effects.

The uniqueness of this compound lies in the specific properties imparted by the iodine atom, such as its larger atomic size and higher polarizability, which can influence the compound’s reactivity and interactions in various applications.

Properties

Molecular Formula

C9H15IO

Molecular Weight

266.12 g/mol

IUPAC Name

1-(cyclopropylmethoxy)-2-iodocyclopentane

InChI

InChI=1S/C9H15IO/c10-8-2-1-3-9(8)11-6-7-4-5-7/h7-9H,1-6H2

InChI Key

NKQNYVHVVCWWIS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)I)OCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.